4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one
Description
4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one (CAS: 307550-03-4) is a synthetic benzo[c]chromenone derivative characterized by a methyl group at position 4 and a 2-oxopropoxy substituent at position 3. Its molecular formula is C₁₇H₁₈O₄, with a molecular weight of 286.32 g/mol . The compound is part of a broader class of 6H-benzo[c]chromen-6-one derivatives, which are studied for their bioactivity, including cholinesterase and phosphodiesterase (PDE) inhibition . The 2-oxopropoxy group introduces a ketone functionality, distinguishing it from simpler alkoxy or aryloxy analogs, which may influence its electronic properties and binding interactions with biological targets .
Properties
IUPAC Name |
4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10(18)9-20-15-8-7-13-12-5-3-4-6-14(12)17(19)21-16(13)11(15)2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVLPLZRLNYOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the benzo[c]chromen-6-one family. This compound has garnered attention due to its diverse biological activities, which include potential anticancer, antimicrobial, and anti-inflammatory properties. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H18O4
- Molecular Weight : 286.32 g/mol
- CAS Number : 307550-03-4
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies show that similar derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values ranging from 1.54 µM to 4.52 µM, demonstrating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .
Mechanism of Action :
The anticancer effects are attributed to:
- Inhibition of cell cycle progression : Compounds induce apoptosis through pathways involving Bax and Bcl-2 proteins.
- EGFR inhibition : Targeting the epidermal growth factor receptor (EGFR) pathway has been shown to reduce tumor growth in various models .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that derivatives of benzo[c]chromen-6-one can exhibit activity against various bacterial strains, although specific data on this compound remains limited. The general mechanism involves disrupting bacterial cell wall synthesis and protein function.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzo[c]chromen derivatives, including this compound, for their ability to inhibit cancer cell growth. The results indicated that these compounds could significantly reduce cell viability in vitro, with promising results in animal models as well .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| 4-Methyl... | HepG2 | 1.54 |
| 4-Methyl... | HCT116 | 2.38 |
Study 2: Antimicrobial Effects
In another investigation focusing on the antimicrobial properties of chromenone derivatives, it was found that certain structural modifications enhanced activity against Gram-positive bacteria. Although specific data for the target compound is still emerging, these findings suggest a potential pathway for developing new antibiotics based on this chemical scaffold.
Future Directions
The ongoing research into the biological activities of this compound suggests several promising avenues:
- Further Optimization : Structural modifications could enhance potency and selectivity.
- Mechanistic Studies : Detailed investigations into the molecular targets and pathways involved in its biological effects.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that can exhibit enhanced properties or activities. The compound can be synthesized through esterification reactions involving benzochromenone and appropriate alcohols under specific conditions, yielding high-purity products suitable for further chemical transformations .
Biological Applications
Anticancer Properties
Research indicates that derivatives of benzo[c]chromen have significant anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation, particularly through mechanisms involving estrogen receptor modulation. This property is particularly relevant for breast cancer treatment, where the compound may act as a selective estrogen receptor modulator (SERM) .
Mechanism of Action
The mechanism of action involves binding to estrogen receptors, which can lead to inhibition of tumor growth. Studies have shown that compounds with similar structures can effectively modulate estrogen receptor activity, making them promising candidates for cancer therapies .
Medicinal Applications
Anti-inflammatory and Antioxidant Effects
In addition to its anticancer properties, this compound is being investigated for its anti-inflammatory and antioxidant effects. These properties are crucial in developing treatments for various inflammatory diseases and oxidative stress-related conditions .
Industrial Applications
Development of Specialty Chemicals
The compound is also utilized in the development of dyes, pigments, and other specialty chemicals. Its unique chromophoric structure allows it to be employed in various industrial applications where color stability and chemical reactivity are essential .
Table 1: Comparison of Biological Activities of Benzo[c]chromen Derivatives
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer activity | Estrogen receptor inhibition |
| 8-Methoxy-4-methyl-3-(1-methyl-2-oxopropoxy) | Enhanced anticancer properties | Increased solubility and bioavailability |
| 3-Ethoxy-2-hexyl-6H-benzo[c]chromen-6-one | Antimicrobial activity | Broad spectrum activity |
Table 2: Synthesis Methods Overview
| Method | Starting Materials | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Benzochromenone + 1-methyl-2-oxopropanol | High | Requires reflux conditions |
| Pd-catalyzed cyclization | Biaryl-2-carboxylic acids | Good | Limited to electron-rich substrates |
| Cu-catalyzed reactions | Biaryl-2-carboxylic acids | Moderate | Less efficient with electron-withdrawing groups |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Breast Cancer Treatment : A study demonstrated that this compound effectively inhibited the growth of estrogen-dependent breast cancer cells through selective modulation of estrogen receptors .
- Anti-inflammatory Research : Another investigation revealed that derivatives exhibited significant anti-inflammatory effects in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases .
- Industrial Use in Dyes : The compound's unique chromophoric structure has been explored for use in developing stable and vibrant dyes, showcasing its versatility beyond medicinal applications .
Comparison with Similar Compounds
Key structural differences :
Substituent Complexity: The 2-oxopropoxy group in the target compound introduces a ketone, enhancing polarity compared to non-oxygenated alkyl chains (e.g., 3-propoxy, 3-pentyloxy) .
Synthetic Yields : Derivatives with shorter alkyl chains (e.g., 3-propoxy, 1d ) achieve higher yields (83%) than longer chains (e.g., 3-pentyloxy, 1g : 56%) due to steric hindrance . The 2-oxopropoxy group’s synthesis may require optimized conditions to balance reactivity and stability.
Cholinesterase Inhibition
- Derivatives like 3-butoxy-6H-benzo[c]chromen-6-one (1f) and 3-(tetrahydro-2H-pyran-4-yl)methoxy analogs exhibit acetylcholinesterase (AChE) inhibition comparable to rivastigmine (IC₅₀ ~3–10 µM) . The 2-oxopropoxy group’s ketone may enhance hydrogen bonding with AChE’s catalytic site, but direct data for the target compound are lacking.
- Hydroxyl groups at positions 3 and 8 (e.g., in ERβ-selective agonists) are critical for binding, suggesting that the target compound’s ketone might substitute for hydroxyl interactions in certain targets .
Phosphodiesterase 2 (PDE2) Inhibition
- Alkoxy derivatives with 4–5 carbon chains (e.g., 1f: IC₅₀ = 3.67 µM) show optimal PDE2 inhibition, attributed to hydrophobic interactions with the enzyme’s active site .
Selectivity for Estrogen Receptors (ERβ)
- 3,8-Dihydroxy derivatives exhibit >100-fold selectivity for ERβ over ERα due to hydrogen bonding with key residues .
Physicochemical Properties
| Compound | Substituent at C3 | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|---|
| 4-Methyl-3-(2-oxopropoxy)-6H-Benzo[c]chromen-6-one | 2-oxopropoxy | 286.32 | 2.1 | ~20 (DMSO) |
| 3-Propoxy-6H-Benzo[c]chromen-6-one (1d ) | Propoxy | 254.28 | 3.5 | ~10 (DMSO) |
| 3-(2-Oxo-2-phenylethoxy)-6H-Benzo[c]chromen-6-one | 2-oxo-2-phenylethoxy | 344.36 | 3.8 | <5 (DMSO) |
| 3,8-Dihydroxy-6H-Benzo[c]chromen-6-one | Hydroxy | 242.22 | 1.2 | ~50 (Water) |
Key observations :
- Longer alkyl chains (e.g., pentyloxy) increase LogP, favoring membrane permeability but reducing solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
